

# Spectroscopic and Spectrometric Analysis of 2-Bibenzylcarboxylic Acid: A Technical Overview

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## Compound of Interest

Compound Name: 2-Bibenzylcarboxylic Acid

Cat. No.: B177181

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This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for **2-Bibenzylcarboxylic Acid** (CAS No. 4890-85-1). While publicly accessible, high-resolution spectra for this specific compound are not readily available in common databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's structure and typical values for its constituent functional groups. Detailed experimental protocols for obtaining such data are also provided.

## Data Presentation

The following tables summarize the predicted and expected quantitative data for **2-Bibenzylcarboxylic Acid**.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2-Bibenzylcarboxylic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
7.1 - 7.9	Multiplet	9H	Ar-H
2.8 - 3.2	Multiplet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Bibenzylcarboxylic Acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	-COOH
125 - 145	Ar-C
35 - 40	-CH <sub>2</sub> -CH <sub>2</sub> -

Table 3: Expected IR Absorption Bands for **2-Bibenzylcarboxylic Acid**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1680-1710	Strong	C=O stretch (Carboxylic Acid)
3000-3100	Medium	C-H stretch (Aromatic)
2850-2960	Medium	C-H stretch (Aliphatic)
1600, 1450-1500	Medium-Weak	C=C stretch (Aromatic)
1210-1320	Strong	C-O stretch
920	Medium, Broad	O-H bend

Table 4: Expected Mass Spectrometry Data for **2-Bibenzylcarboxylic Acid**

m/z	Interpretation
226	[M] <sup>+</sup> (Molecular Ion)
209	[M-OH] <sup>+</sup>
181	[M-COOH] <sup>+</sup>
105	[C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

Detailed methodologies for the key experiments are as follows:

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **2-Bibenzylcarboxylic Acid** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- $^1\text{H}$  NMR Spectroscopy: The  $^1\text{H}$  NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Spectroscopy: The  $^{13}\text{C}$  NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. A 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common parameters. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

### Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples like **2-Bibenzylcarboxylic Acid**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to  $400 \text{ cm}^{-1}$ . A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

### Mass Spectrometry (MS)

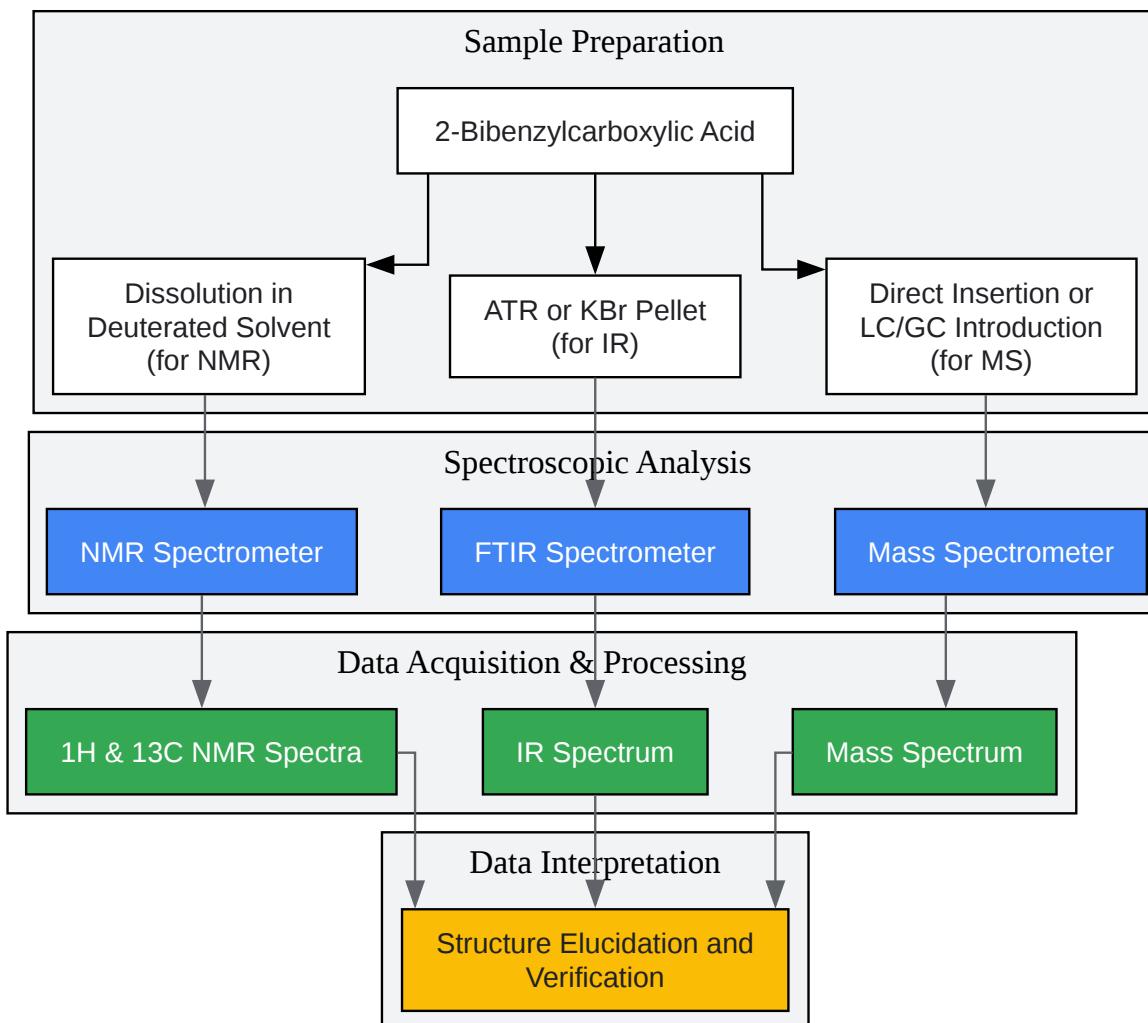
- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS). Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum.

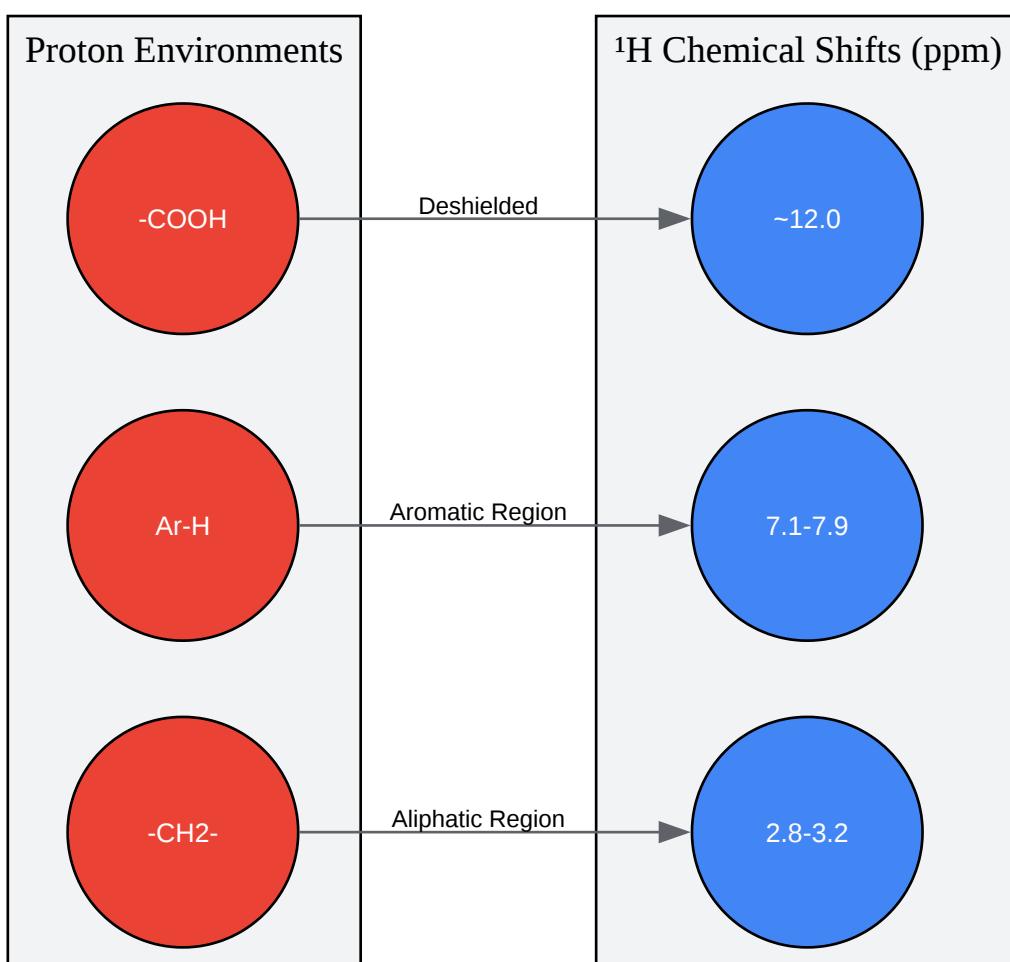
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative ion intensity versus  $m/z$ .

## Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Predicted  $^1\text{H}$  NMR signaling relationships for **2-Bibenzylcarboxylic Acid**.

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